3-Fluoro-3-(2-hydroxyphenyl)butanoicacid
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Overview
Description
3-Fluoro-3-(2-hydroxyphenyl)butanoicacid is an organic compound that features a fluorine atom, a hydroxyphenyl group, and a butanoic acid moiety
Preparation Methods
The synthesis of 3-Fluoro-3-(2-hydroxyphenyl)butanoicacid can be achieved through several synthetic routesThe reaction conditions typically include the use of fluorinating agents such as Selectfluor® and appropriate solvents to facilitate the reaction . Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
3-Fluoro-3-(2-hydroxyphenyl)butanoicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to yield the parent acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-3-(2-hydroxyphenyl)butanoicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3-Fluoro-3-(2-hydroxyphenyl)butanoicacid exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions can include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
3-Fluoro-3-(2-hydroxyphenyl)butanoicacid can be compared with other similar compounds such as:
3-Fluoro-4-hydroxyphenylboronic acid: This compound also contains a fluorine atom and a hydroxyphenyl group but differs in its boronic acid moiety.
3-Fluoro-L-tyrosine: This compound is a fluorinated derivative of tyrosine and has applications in biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-fluoro-3-(2-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-10(11,6-9(13)14)7-4-2-3-5-8(7)12/h2-5,12H,6H2,1H3,(H,13,14) |
InChI Key |
PNLMJTYBAPBGON-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=CC=C1O)F |
Origin of Product |
United States |
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